1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are not explicitly reported in the literature, insights can be inferred from structurally analogous urea derivatives. For example, the crystal structure of 1-(2-chlorophenyl)-3-cycloheptylurea reveals a three-dimensional hydrogen-bonded network involving the urea carbonyl oxygen and amine groups. This suggests that 1-(2-chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea may adopt similar intermolecular interactions, with the morpholine ring potentially participating in hydrogen bonding or van der Waals contacts.
Key structural parameters for related ureas include:
| Parameter | Value (Example Compound) | Source |
|---|---|---|
| Urea C=O bond length | ~1.22–1.25 Å | |
| Urea N–C–N angle | ~120° | |
| Chlorophenyl torsion | Planar π-system |
The conformational flexibility of the morpholine ring and trifluoromethyl group may influence crystal packing. Computational studies (discussed in Section 1.3) are essential for predicting molecular conformations in the absence of experimental data.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR spectroscopy provides critical insights into the electronic environment and spatial arrangement of substituents. For this compound, key assignments include:
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-3-1-2-4-14(13)23-17(26)24-15-11-12(18(20,21)22)5-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKUWINBVYPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction between 2-chloroaniline and 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate under controlled conditions forms the urea core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. Solvents like dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in different domains .
Biology
- Biological Activity Investigation : Research has focused on the biological activities of 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, particularly its antimicrobial and anticancer properties. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating its potential as a therapeutic agent .
Medicine
- Drug Development : The compound is explored as a candidate for drug development due to its ability to interact with specific biological targets. Its mechanism of action involves binding to enzymes or receptors, which can modulate their activity and lead to therapeutic effects .
Agrochemicals
- Fungicidal Applications : The compound has been utilized in the development of agrochemical formulations, particularly as a fungicide. Its efficacy against harmful fungi makes it valuable in agricultural practices aimed at protecting crops from disease .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antiproliferative Activity : A study conducted on various derivatives demonstrated significant antiproliferative effects against National Cancer Institute (NCI)-60 human cancer cell lines, underscoring its potential in oncology .
- Fungicidal Efficacy : Research has shown that formulations containing this compound exhibit strong antifungal properties, making it an effective agent for crop protection in agriculture .
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound, facilitating further research into its applications across different scientific disciplines .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea
- 1-(2-Chlorophenyl)-3-(2-pyrrolidin-4-YL-5-(trifluoromethyl)phenyl)urea
Comparison: Compared to similar compounds, 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea exhibits unique properties due to the presence of the morpholine ring. This structural feature may enhance its solubility, stability, and biological activity. Additionally, the trifluoromethyl group contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Biological Activity
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClFNO and is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various compounds.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group is believed to enhance lipophilicity, thereby improving cell membrane permeability and bioavailability.
Biological Activity Overview
- Antiviral Activity : The compound has shown promising antiviral properties in preliminary studies. It was evaluated against various viral strains, demonstrating significant inhibition rates. For instance, a related compound with a trifluoromethyl group exhibited IC values as low as 0.26 μM against HIV-1 integrase .
- Antibacterial Activity : Studies indicate that derivatives of this compound exhibit activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Anticancer Potential : The urea moiety is associated with anticancer activity. Research has shown that urea derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antiviral Efficacy : A recent study investigated the efficacy of similar trifluoromethyl-containing compounds against viral infections. The results indicated that modifications in the phenyl ring significantly affected antiviral potency, with some derivatives achieving IC values below 1 μM .
- Antibacterial Effects : Another study focused on the antibacterial properties of urea derivatives, highlighting that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against resistant bacterial strains .
Data Tables
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and a moderate half-life, indicating potential for therapeutic use.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(2-chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Ether/Nitrile Formation: React 2-morpholino-5-(trifluoromethyl)phenyl derivatives with chlorinated aryl precursors under Ullmann or Buchwald-Hartwig coupling conditions to establish the diaryl framework.
Urea Bridge Formation: Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 2-chloroaniline and the morpholine-substituted aryl isocyanate intermediate.
Purification: Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Key Considerations: Monitor reaction progress via TLC or HPLC-MS. Substituent reactivity may require temperature optimization (e.g., 0°C to 80°C) to avoid side products like biuret formation .
Q. How can the structural integrity of this urea derivative be validated?
Methodological Answer:
- X-ray Crystallography: Use SHELXL (via SHELX suite) for single-crystal refinement to resolve bond angles, torsional conformations, and hydrogen-bonding networks. The morpholine ring’s chair conformation and urea plane orientation are critical validation targets .
- Spectroscopic Analysis:
- NMR: NMR detects trifluoromethyl group environments; NMR resolves morpholine protons (δ 3.5–4.0 ppm).
- FT-IR: Confirm urea C=O stretch (~1640–1680 cm) and N-H stretches (~3300 cm).
- High-Resolution Mass Spectrometry (HRMS): Match exact mass (e.g., calculated for : 443.09 Da) with experimental data .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallographic packing and solubility?
Methodological Answer:
- Electron Density Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to map bond critical points (BCPs) and identify weak interactions (e.g., C–H···O, F···π). The trifluoromethyl group may induce steric repulsion, altering crystal symmetry .
- Solubility Prediction: Compute electrostatic potential surfaces (EPS) to assess polarity distribution. The morpholine oxygen’s lone pairs and urea’s hydrogen-bonding capacity correlate with aqueous solubility trends. Experimental validation via shake-flask method (pH 7.4 buffer) is advised .
Q. What computational approaches are optimal for elucidating structure-activity relationships (SAR) in biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets like nicotinic acetylcholine receptors (nAChRs). The 2-chlorophenyl group may occupy hydrophobic pockets, while the urea moiety engages in hydrogen bonding with catalytic residues .
- MD Simulations (GROMACS): Simulate binding stability (50–100 ns) to assess conformational flexibility of the morpholine ring under physiological conditions.
- Free Energy Perturbation (FEP): Quantify substituent effects (e.g., trifluoromethyl vs methyl) on binding affinity .
Q. How can researchers resolve contradictions between crystallographic data and computational docking poses?
Methodological Answer:
- Overlay Analysis: Superpose X-ray structures (from SHELXL) with docking poses using PyMOL. Discrepancies in urea dihedral angles may arise from solvent effects or force field inaccuracies.
- Hybrid QM/MM Refinement: Re-optimize docking poses with Gaussian (DFT/B3LYP) to account for electronic effects absent in classical MD .
Q. What strategies improve yield in scaled-up synthesis while minimizing impurities?
Methodological Answer:
- DoE Optimization: Apply a Box-Behnken design to variables (temperature, catalyst loading, solvent polarity). For example, increasing DMF polarity may accelerate urea formation but risk isocyanate dimerization.
- In Situ Monitoring: Use ReactIR to track isocyanate intermediates, ensuring <5% residual before quenching.
- Crystallization Engineering: Seed with microcrystals of the pure product to suppress polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
